molecular formula C12H11Cl2NO2 B2822828 1-(3,4-Dichlorobenzoyl)piperidin-4-one CAS No. 223632-67-5

1-(3,4-Dichlorobenzoyl)piperidin-4-one

Cat. No.: B2822828
CAS No.: 223632-67-5
M. Wt: 272.13
InChI Key: RXJJNDRFJSCULJ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzoyl)piperidin-4-one is a chemical compound that has garnered significant attention in various fields of research due to its diverse range of applications. This compound is known for its unique chemical structure, which includes a piperidin-4-one core substituted with a 3,4-dichlorobenzoyl group. Its molecular formula is C12H11Cl2NO, and it is often utilized in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-(3,4-Dichlorobenzoyl)piperidin-4-one typically involves the reaction of piperidin-4-one with 3,4-dichlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can vary depending on the specific synthetic route employed.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3,4-Dichlorobenzoyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in alcohol derivatives.

Scientific Research Applications

1-(3,4-Dichlorobenzoyl)piperidin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzoyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and the nature of its interactions. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

1-(3,4-Dichlorobenzoyl)piperidin-4-one can be compared with other similar compounds, such as:

    1-(3,4-Dichlorophenyl)piperidin-4-one: Similar in structure but lacks the benzoyl group, leading to different chemical properties and reactivity.

    1-(3,4-Dichlorobenzoyl)piperidine: Similar but without the ketone group, affecting its chemical behavior and applications.

    1-(3,4-Dichlorobenzoyl)pyrrolidin-4-one: Contains a pyrrolidin-4-one core instead of piperidin-4-one, resulting in different biological activities and uses.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the benzoyl and piperidin-4-one moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(3,4-dichlorobenzoyl)piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO2/c13-10-2-1-8(7-11(10)14)12(17)15-5-3-9(16)4-6-15/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJJNDRFJSCULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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